2,3,4-Trimethyl-1-benzofuran
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Overview
Description
2,3,4-Trimethyl-1-benzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring The presence of three methyl groups at positions 2, 3, and 4 on the benzofuran ring distinguishes this compound from other benzofuran derivatives
Preparation Methods
The synthesis of 2,3,4-Trimethyl-1-benzofuran typically involves the cyclization of appropriately substituted benzene rings. One common method is the intramolecular Friedel–Crafts reaction, which uses phosphoric acid as a catalyst. This method exhibits good functional group tolerance for both electron-withdrawing and electron-donating groups . Another approach involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods often employ catalytic strategies to enhance yield and efficiency .
Chemical Reactions Analysis
2,3,4-Trimethyl-1-benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents replace hydrogen atoms on the benzofuran ring. Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,3,4-Trimethyl-1-benzofuran has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,4-Trimethyl-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, some benzofuran derivatives inhibit enzyme activity by binding to active sites, thereby blocking substrate access . This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific derivative and its structural modifications.
Comparison with Similar Compounds
2,3,4-Trimethyl-1-benzofuran can be compared with other benzofuran derivatives, such as:
2-Methylbenzofuran: Lacks the additional methyl groups at positions 3 and 4, resulting in different chemical properties and reactivity.
3,4-Dimethylbenzofuran: Similar to this compound but lacks the methyl group at position 2, affecting its steric and electronic properties.
Benzofuran: The parent compound without any methyl substitutions, which significantly alters its chemical behavior and applications.
Properties
CAS No. |
21417-74-3 |
---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2,3,4-trimethyl-1-benzofuran |
InChI |
InChI=1S/C11H12O/c1-7-5-4-6-10-11(7)8(2)9(3)12-10/h4-6H,1-3H3 |
InChI Key |
PDAZUVFEBAQYCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(OC2=CC=C1)C)C |
Origin of Product |
United States |
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